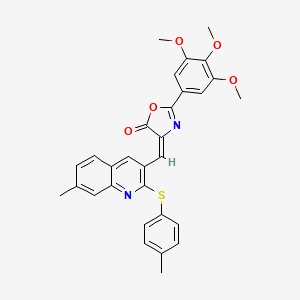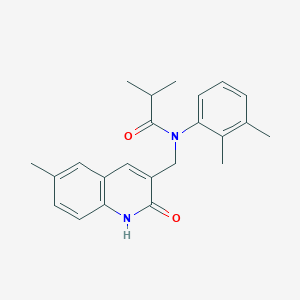
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide works by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is activated upon binding of antigens to the B-cell receptor, leading to downstream signaling events that promote B-cell proliferation and survival. Inhibition of BTK by this compound blocks these signaling events and leads to decreased proliferation and survival of B-cell lymphoma cells.
Biochemical and physiological effects:
In addition to its effects on B-cell lymphoma cells, this compound has also been shown to affect other cell types and signaling pathways. For example, this compound has been shown to inhibit the activity of other kinases, such as ITK and TXK, which are involved in T-cell signaling. This compound has also been shown to affect platelet aggregation and thrombus formation, which may have implications for its use in patients with cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide is its specificity for BTK, which may reduce off-target effects and toxicity compared to other BTK inhibitors. However, like other kinase inhibitors, this compound may have limited efficacy in patients with mutations or alterations in the B-cell receptor signaling pathway. In addition, the optimal dosing and scheduling of this compound in patients with B-cell malignancies is still being investigated.
Zukünftige Richtungen
For research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide include the development of combination therapies with other targeted agents or chemotherapy, as well as the investigation of its efficacy in other B-cell malignancies, such as diffuse large B-cell lymphoma. In addition, the use of this compound in combination with immunotherapy, such as checkpoint inhibitors, is also being explored. Finally, the development of biomarkers to predict response to this compound and other BTK inhibitors may improve patient selection and treatment outcomes.
Synthesemethoden
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-chlorobenzylamine with 2-(4-chlorophenylsulfonyl)acetic acid to give the corresponding sulfonamide intermediate. This intermediate is then converted to this compound by reaction with furan-2-ylmethylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(furan-2-ylmethyl)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lymphoma cells. In vivo studies in mouse models of CLL and MCL have shown that this compound treatment leads to tumor regression and prolonged survival.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O4S/c21-16-5-3-15(4-6-16)13-24(14-20(25)23-12-18-2-1-11-28-18)29(26,27)19-9-7-17(22)8-10-19/h1-11H,12-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZKGRLIHKDPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361577 |
Source


|
| Record name | N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4095-49-2 |
Source


|
| Record name | N~2~-(4-Chlorobenzene-1-sulfonyl)-N~2~-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7718020.png)



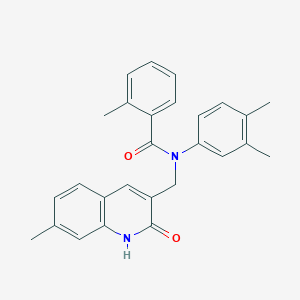

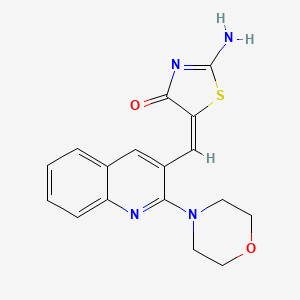


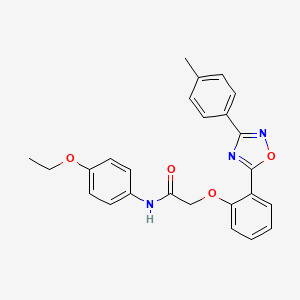
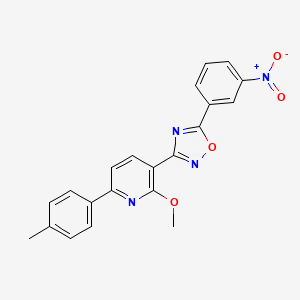
![N-[(2-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7718095.png)
